

An In-depth Technical Guide to the Mass Spectrum of Ketoconazole-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ketoconazole-d4

Cat. No.: B12041751

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrum of the deuterated internal standard, **Ketoconazole-d4**. The information enclosed is intended to support researchers and scientists in method development, quantitative analysis, and metabolic studies involving ketoconazole.

Introduction

Ketoconazole is a broad-spectrum antifungal agent belonging to the imidazole class. It is widely used in the treatment of various fungal infections. In bioanalytical and research applications, a stable isotope-labeled internal standard, such as **Ketoconazole-d4**, is crucial for accurate quantification by mass spectrometry. This document outlines the expected mass spectrum of **Ketoconazole-d4**, its fragmentation patterns, and the experimental protocols for its analysis.

Data Presentation: Mass Spectral Data

The mass spectrum of **Ketoconazole-d4** is predicted based on the well-documented fragmentation of unlabeled ketoconazole. Commercially available **Ketoconazole-d4** is typically deuterated on the piperazine ring at the 3,3,5,5 positions. This results in a mass shift of +4 Da for the molecular ion and any fragment ions containing the piperazine moiety.

Analyte	Parent Ion [M+H] ⁺ (m/z)	Major Fragment Ion 1 (m/z)	Major Fragment Ion 2 (m/z)
Ketoconazole	531.2	489.2	82.1
Ketoconazole-d ₄	535.2	493.2	82.1

Note: The fragment at m/z 82.1 corresponds to the cleavage of the piperazine ring, and as the deuterium labels are on this ring, a corresponding deuterated fragment is not typically observed as a major product ion under standard collision-induced dissociation (CID) conditions. The primary fragmentation pathway involves the loss of the N-acetylpiperazine moiety.

Experimental Protocols

The following is a typical experimental protocol for the analysis of ketoconazole and its deuterated internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Liquid-Liquid Extraction)

- To 100 µL of plasma, add 10 µL of **Ketoconazole-d₄** internal standard solution (e.g., 1 µg/mL in methanol).
- Add 50 µL of 0.1 M sodium hydroxide to alkalize the sample.
- Add 600 µL of ethyl acetate as the extraction solvent.
- Vortex mix for 2 minutes.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC)

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analyte from matrix components. For example:
 - 0-0.5 min: 20% B
 - 0.5-2.0 min: 20-80% B
 - 2.0-2.5 min: 80% B
 - 2.5-2.6 min: 80-20% B
 - 2.6-3.5 min: 20% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.

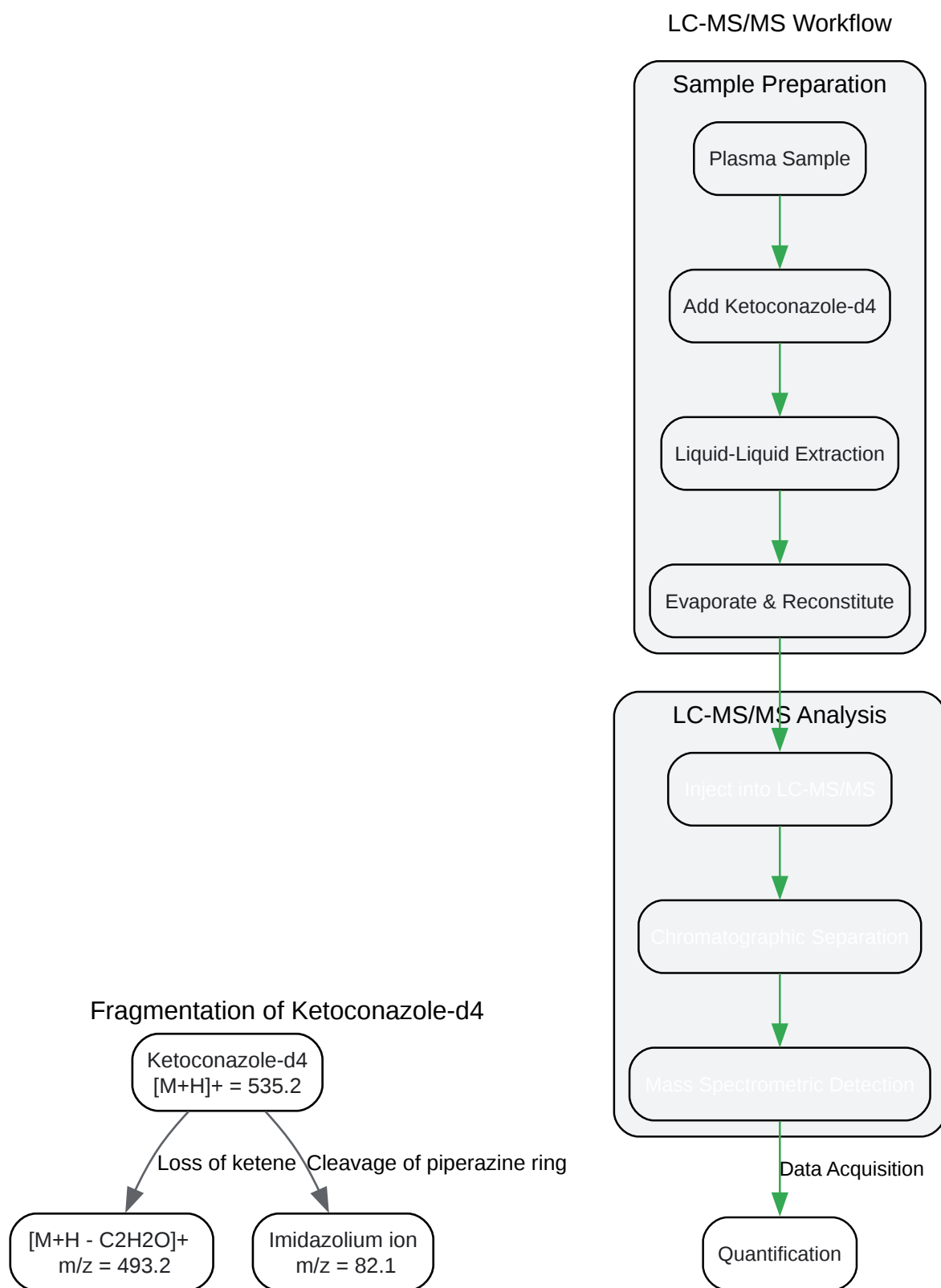
3. Mass Spectrometry (MS)

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Ketoconazole: 531.2 \rightarrow 489.2
 - **Ketoconazole-d4**: 535.2 \rightarrow 493.2

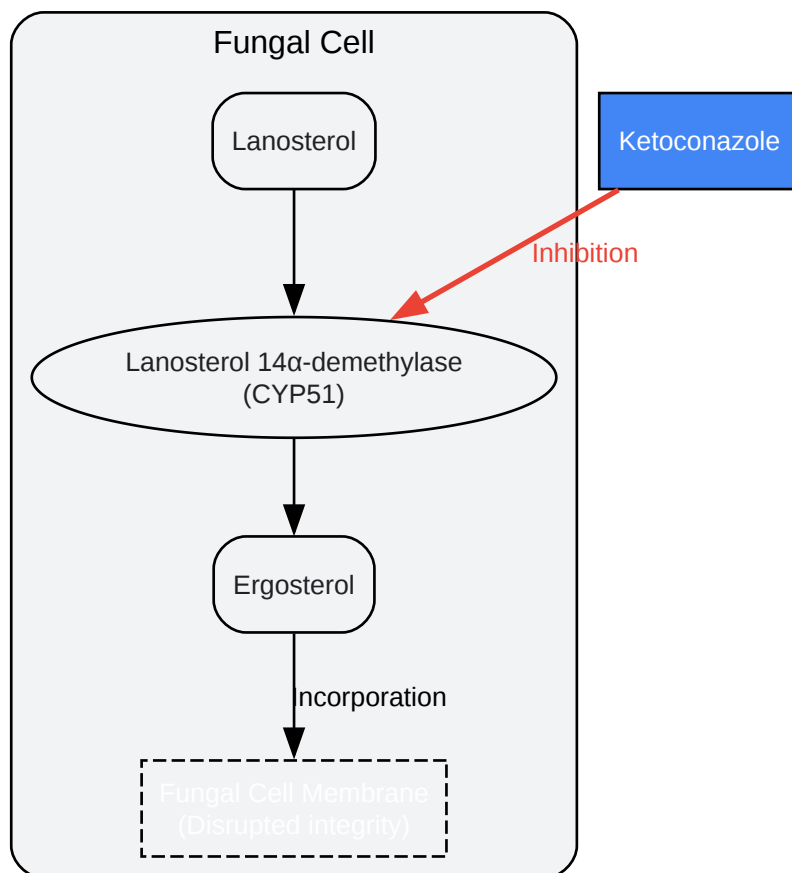
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Desolvation Gas Flow: 800 L/hr
 - Cone Gas Flow: 50 L/hr
- Collision Energy: Optimized for each transition (typically 20-30 eV).

Mandatory Visualizations

Fragmentation Pathway of Ketoconazole-d4



Ketoconazole Mechanism of Action



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com